molecular formula C9H6N4O4S B13686592 2,4-Dinitro-6-(4-thiazolyl)aniline

2,4-Dinitro-6-(4-thiazolyl)aniline

Cat. No.: B13686592
M. Wt: 266.24 g/mol
InChI Key: PHHGRXKLDHBJPA-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-(4-thiazolyl)aniline is a chemical compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinitro-6-(4-thiazolyl)aniline can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia, which results in the formation of 2,4-dinitroaniline

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, amination, and cyclization, followed by purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-6-(4-thiazolyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups or the thiazole ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted aniline or thiazole derivatives.

Scientific Research Applications

2,4-Dinitro-6-(4-thiazolyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitro-6-(4-thiazolyl)aniline involves its interaction with specific molecular targets. The nitro groups and thiazole ring play a crucial role in its biological activity. For instance, dinitroanilines are known to inhibit microtubule formation by targeting tubulin proteins, which can disrupt cell division in plants and microorganisms . This mechanism is particularly relevant in its use as a herbicide and antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitro-6-(4-thiazolyl)aniline is unique due to the presence of both nitro groups and a thiazole ring. This combination provides a balance of chemical reactivity and biological activity, making it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C9H6N4O4S

Molecular Weight

266.24 g/mol

IUPAC Name

2,4-dinitro-6-(1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C9H6N4O4S/c10-9-6(7-3-18-4-11-7)1-5(12(14)15)2-8(9)13(16)17/h1-4H,10H2

InChI Key

PHHGRXKLDHBJPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=CSC=N2)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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